

A Comparative Analysis of the Biological Efficacy of Novel Azetidinone Derivatives

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Compound of Interest

Compound Name: *4-Benzoyloxy-2-azetidinone*

Cat. No.: *B160663*

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Azetidin-2-ones, commonly known as β -lactams, represent a cornerstone in medicinal chemistry due to their wide array of pharmacological activities.^[1] This guide provides a comparative evaluation of the biological activities of various recently synthesized azetidinone derivatives, with a focus on their antimicrobial, anticonvulsant, and anticancer properties. The data presented herein is collated from multiple studies to offer a comprehensive overview for researchers, scientists, and drug development professionals.

Antimicrobial Activity

Azetidinone derivatives have been extensively studied for their potential as antimicrobial agents, driven by the need to combat drug-resistant pathogens.^[2] A comparative study of newly synthesized benzophenone fused azetidinone derivatives revealed significant antibacterial and antifungal activity.^[3] The antimicrobial efficacy was determined by measuring the minimum inhibitory concentration (MIC) in $\mu\text{g}/\text{mL}$.

Table 1: Antimicrobial Activity of Benzophenone Fused Azetidinone Derivatives^[3]

Compound	S. aureus (MIC µg/mL)	B. subtilis (MIC µg/mL)	E. coli (MIC µg/mL)	P. aeruginosa (MIC µg/mL)	C. albicans (MIC µg/mL)	A. niger (MIC µg/mL)
9a	12.5	25	25	50	12.5	25
9e	25	12.5	50	25	25	12.5
9g	50	25	12.5	25	50	25
Amoxicillin	12.5	12.5	25	25	-	-
Chloramphenicol	25	25	12.5	12.5	-	-
Ketoconazole	-	-	-	-	12.5	12.5

Note: '-' indicates data not applicable.

Similarly, another study on novel 2-azetidinone derivatives evaluated their antibacterial activity by measuring the zone of inhibition.[4]

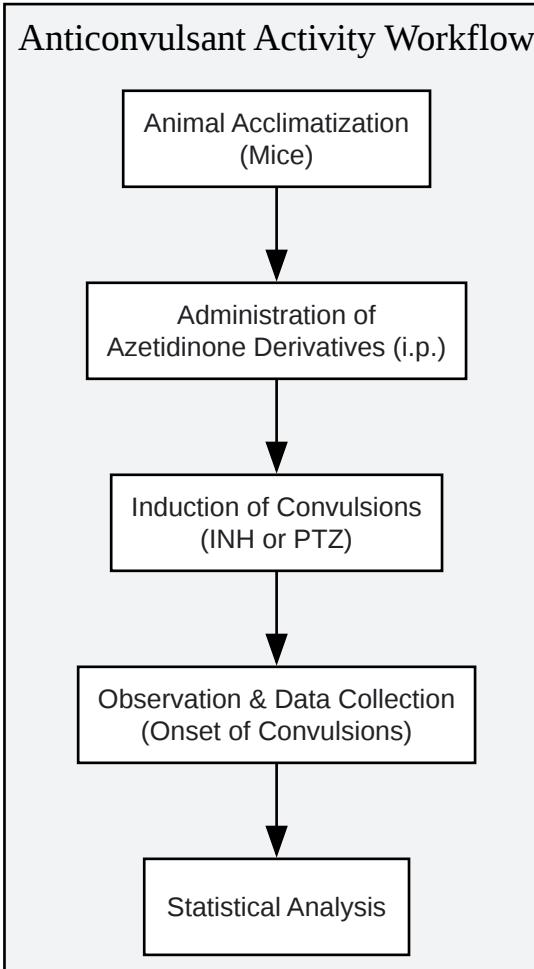
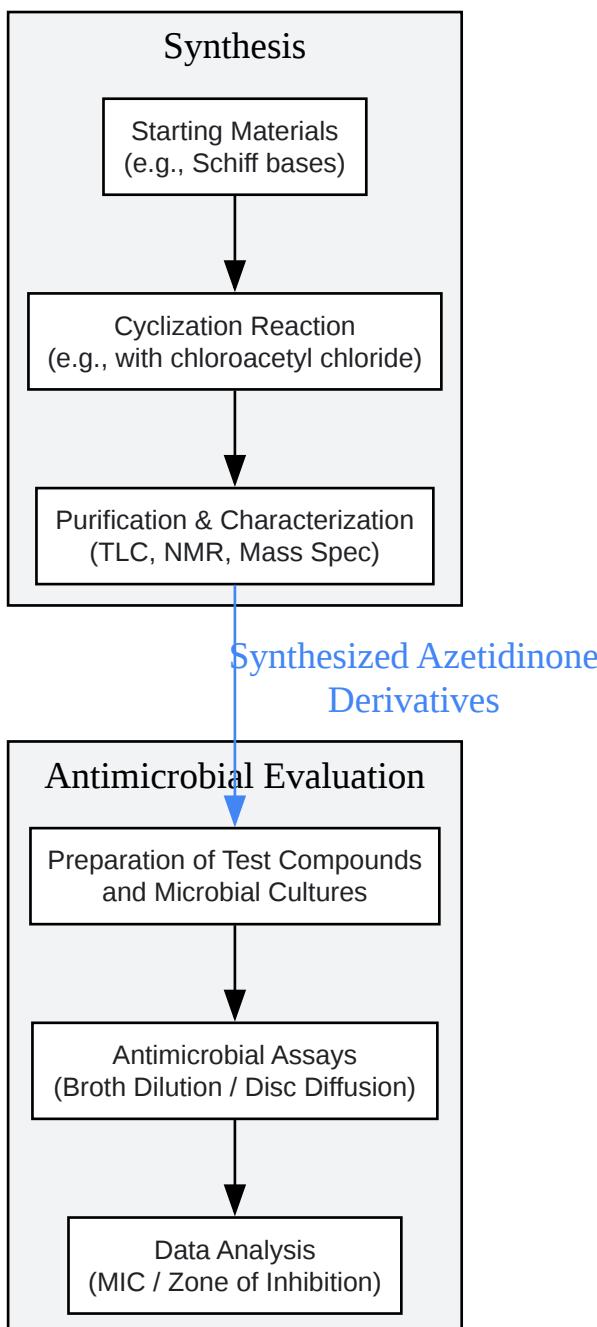
Table 2: Antibacterial Activity of 1,3,4-Oxadiazole containing 2-Azetidinone Derivatives (Zone of Inhibition in mm)[4]

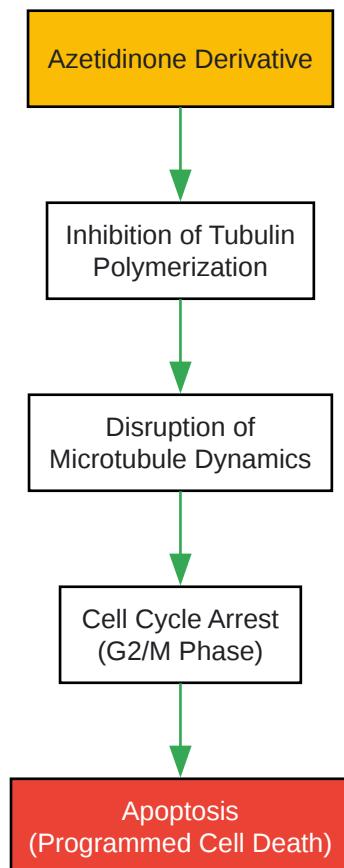
Compound	Staphylococcus aureus	Bacillus subtilis	Escherichia coli	Klebsiella pneumoniae
4a	15	17	20	22
4b	16	18	21	23
4d	14	16	19	21
Amoxicillin-Clavulanate	25	28	18	20

The antimicrobial activity of the synthesized compounds can be determined using the following methods:

- Broth Dilution Method: This method is used to determine the Minimum Inhibitory Concentration (MIC). A serial dilution of the test compounds is prepared in a liquid growth medium in microtiter plates. A standardized suspension of the test microorganism is added to each well. The plates are then incubated under appropriate conditions. The MIC is recorded as the lowest concentration of the compound that inhibits visible growth of the microorganism.[\[3\]](#)
- Disc Diffusion Method: In this method, sterile paper discs impregnated with a standard concentration of the test compound are placed on an agar plate that has been uniformly inoculated with the test microorganism. The plates are incubated, and the diameter of the zone of inhibition around each disc is measured. A larger zone of inhibition indicates greater antimicrobial activity.[\[3\]](#)

Below is a generalized workflow for the synthesis and antimicrobial evaluation of azetidinone derivatives.





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